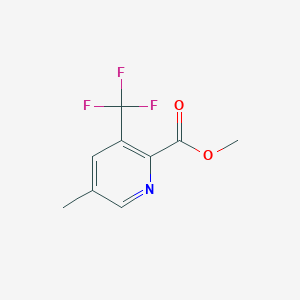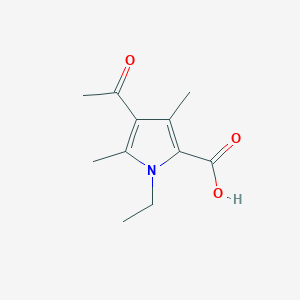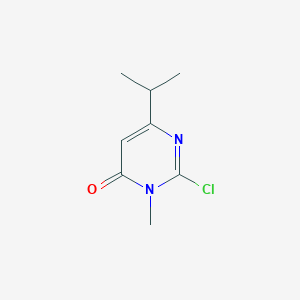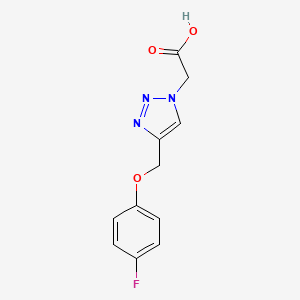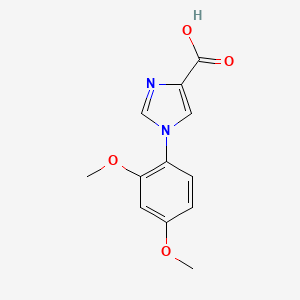
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyltetrahydro-2H-pyran-4-carbonitril ist eine heterocyclische Verbindung mit der Summenformel C13H13NO2. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Tetrahydropyranring umfasst, der mit einer Benzoylgruppe und einer Carbonitrilgruppe verknüpft ist. Aufgrund ihrer Reaktivität und Stabilität wird sie in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Benzoyltetrahydro-2H-pyran-4-carbonitril erfolgt in der Regel in einem mehrstufigen Verfahren. Eine übliche Methode ist die Eintopf-Dreikomponenten-Kondensationsreaktion. Diese Reaktion beinhaltet die Verwendung von Aldehyden, Malonsäuredinitril und 1,3-Diketonen unter basischen Bedingungen, die oft durch Triethanolamin katalysiert werden. Die Reaktion wird bei Raumtemperatur durchgeführt und führt zu hohen Ausbeuten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 4-Benzoyltetrahydro-2H-pyran-4-carbonitril ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden optimiert, um die höchste Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
4-Benzoyltetrahydro-2H-pyran-4-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in primäre Amine umwandeln.
Substitution: Die Benzoylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene oder Nitrierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Benzoyl-Derivate oder Carbonsäuren.
Reduktion: Primäre Amine.
Substitution: Halogenierte oder nitrierte Benzoyl-Derivate.
Wissenschaftliche Forschungsanwendungen
4-Benzoyltetrahydro-2H-pyran-4-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antibakterieller und antifungaler Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese pharmazeutischer Zwischenprodukte.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Benzoyltetrahydro-2H-pyran-4-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Carbonitrilgruppe kann als Nukleophil fungieren und an verschiedenen chemischen Reaktionen teilnehmen. Die Benzoylgruppe kann elektrophile aromatische Substitutionen eingehen, wodurch die Verbindung mit verschiedenen biologischen Molekülen interagieren kann. Diese Wechselwirkungen können zur Modulation biologischer Pfade führen, was zu den beobachteten biologischen Aktivitäten beiträgt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the use of aldehydes, malononitrile, and 1,3-diketones under basic conditions, often catalyzed by triethanolamine. The reaction is carried out at room temperature and results in high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in various chemical reactions. The benzoyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Benzoyltetrahydro-2H-pyran-4-carbonitril: Ist einzigartig aufgrund seiner Kombination aus einem Tetrahydropyranring, einer Benzoylgruppe und einer Carbonitrilgruppe.
4-Benzoyltetrahydro-2H-pyran-4-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Carbonitrilgruppe.
4-Benzoyltetrahydro-2H-pyran-4-amin: Enthält eine Aminogruppe anstelle einer Carbonitrilgruppe.
Einzigartigkeit
4-Benzoyltetrahydro-2H-pyran-4-carbonitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere Reaktivität und Stabilität verleihen. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen und pharmazeutischen Anwendungen .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-benzoyloxane-4-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2 |
InChI-Schlüssel |
HSLNJNUMONMODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C#N)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
